molecular formula C21H16ClN5O2 B3985744 N-[4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide

N-[4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide

Cat. No.: B3985744
M. Wt: 405.8 g/mol
InChI Key: FANZAWYCXZNMBN-UHFFFAOYSA-N
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Description

N-[4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Introduction of the Pyrano Group: The pyrazole intermediate is then reacted with a suitable aldehyde and a cyanoacetate under basic conditions to introduce the pyrano group.

    Amination and Chlorination: The resulting compound is further functionalized by introducing an amino group and a chlorophenyl group through nucleophilic substitution reactions.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide has been studied for various scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde and 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines share structural similarities with N-[4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide.

    Indole Derivatives: Compounds like 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate also exhibit similar biological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrano and pyrazole rings, along with the amino and chlorophenyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2/c1-11(28)25-13-8-6-12(7-9-13)17-15(10-23)20(24)29-21-18(17)19(26-27-21)14-4-2-3-5-16(14)22/h2-9,17H,24H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANZAWYCXZNMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4Cl)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide
Reactant of Route 5
N-[4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide
Reactant of Route 6
N-[4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide

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